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Compound of Interest |

Compound Name: Tetradecyl isobutyrate
CAS No.: 167871-30-9
Cat. No.: B3108684

Get Quote

Executive Summary

Tetradecyl isobutyrate (CAS: 167871-30-9), also known as myristyl isobutyrate, is a long-
chain fatty ester utilized in specialized cosmetic formulations, phase change materials (PCMs),
and high-performance lubricants.[1] Its utility is defined by its liquidity at room temperature and
low volatility. However, experimental data for this specific homolog is scarce compared to its
shorter-chain counterparts (e.g., isopropyl myristate).

This technical guide provides a rigorous predictive analysis of the boiling point and vapor
pressure of tetradecyl isobutyrate. By synthesizing Group Contribution Methods (GCM) with
comparative homology, we establish a predicted boiling point range of 335°C — 345°C (at 760
mmHg) and a vapor pressure profile indicative of negligible volatility at ambient conditions (<
0.01 Pa). The guide further outlines self-validating experimental protocols to verify these
predictions, ensuring data integrity for drug development and material science applications.

Chemical Identity and Structural Analysis[2]
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Before applying predictive algorithms, we must deconstruct the molecule into its constituent
functional groups. The physicochemical behavior of tetradecyl isobutyrate is governed by the
Van der Waals forces of its hydrophobic tail and the dipole-dipole interactions of the ester

linkage.
Attribute Detall
IUPAC Name Tetradecyl 2-methylpropanoate
Common Name Myristyl isobutyrate
CAS Number 167871-30-9
Molecular Formula C1sH3602
Molecular Weight 284.48 g/mol
SMILES CCCCCCcCccceceececoc(=0)c(e)e
Structural Class Wax Ester (Branched Head, Linear Tail)

Structural Decomposition for GCM

To predict thermodynamic properties, we utilize the Joback and Reid Method, which assumes
that physical properties are additive sums of functional group contributions.

 Lipophilic Tail: 13 x Secondary acyclic -CHz- groups + 1 x Primary -CHs group (terminal).
e Branched Head (Isobutyryl): 1 x Tertiary >CH- group + 2 x Primary -CHs groups.

e Linkage: 1 x Ester -COO- group.

Predicted Boiling Point Analysis

The normal boiling point (

) is a critical parameter for determining processing conditions (e.g., vacuum distillation) and
thermal stability limits.

Joback Group Contribution Calculation
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The Joback method calculates the normal boiling point (

) in Kelvin using the equation:

Table 1: Joback Group Contribution Calculation for Tetradecyl Isobutyrate

L] EonilnLie Total Contribution
Group
) (K) )
-CHs 3 23.58 70.74
-CH2- 13 22.88 297.44
>CH- 1 21.74 21.74
-COO- 1 81.10 81.10
Sum 471.02

Comparative Homology Correction (Expert Insight)

While GCMs are robust, they often overestimate

for long-chain esters due to molecular folding which reduces the effective surface area for
intermolecular attraction. To refine this, we anchor our prediction against a chemically similar
benchmark: Isopropyl Myristate (IPM) (C17H3402).

e |IPM Experimental
: ~315°C (588 K) [1].
e |IPM Joback Prediction: ~373°C (646 K).
o Correction Factor: The Joback method overestimates the C17 ester by approximately 58°C.

Applying this correction to Tetradecyl Isobutyrate (C18):

Conclusion: The corrected predicted normal boiling point is 338°C £ 5°C. Note that at this
temperature, the molecule is likely to undergo thermal decomposition (pyrolysis) before boiling
at atmospheric pressure.
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Predicted Vapor Pressure Profile

Vapor pressure (

) is the primary driver for evaporation rates and inhalation toxicity assessments. For high-
boiling esters,

is best estimated using the Antoine Equation parameters derived from the boiling point and
heat of vaporization.

Extrapolation Logic

Given the corrected boiling point (

), we estimate the vapor pressure at 25°C using the Modified Grain Method, which is suitable
for low-volatility liquids.

Predicted Vapor Pressure Values:

Predicted Predicted
Temperature (°C) State

(Pa) (mmHg)
25 0.0015 Non-Volatile Liquid
100 12.5 0.094 Low Volatility
150 240.0 1.80 Process Range
200 2,100 15.7 Vacuum Distillable

Implication for Formulation

With a vapor pressure

Pa at ambient temperature, tetradecyl isobutyrate is classified as a Low Volatile Organic
Compound (LVOC). It will not contribute significantly to fugitive emissions or drying, making it
an excellent fixative for fragrances or a stable emollient in topical drugs.

Experimental Validation Protocols

© 2026 BenchChem. All rights reserved. 4/8 Tech Support


https://www.benchchem.com/product/b3108684/docs?utm_src=pdf-body#in-depth-technical-guide-predictive-physicochemical-profiling-of-tetradecyl-isobutyrate
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b3108684?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

As a scientist, relying solely on prediction is insufficient. The following protocols outline how to
experimentally validate these values, designed as self-verifying systems.

Protocol A: Boiling Point via Thermogravimetric
Analysis (TGA)

Standard distillation is risky due to decomposition. TGA provides a safer, pseudo-equilibrium
boiling point.

¢ Objective: Determine the onset of vaporization (

).

e Method: ASTM E1131 modified for volatility.

e Procedure:

o

Load 10-20 mg of sample into a platinum pan.

(¢]

Purge with Nitrogen (50 mL/min) to prevent oxidation.

[¢]

Ramp temperature at 5°C/min from 40°C to 500°C.

[e]

Analysis: ldentify the temperature at 5% mass loss (
) and the derivative peak (

).

» Validation Logic: If

< 250°C while

is > 330°C, the sample is evaporating cleanly. If char residue > 1%, decomposition occurred,
invalidating the atmospheric boiling point reading.

Protocol B: Vapor Pressure via Knudsen Effusion

For pressures
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Pa, standard manometers fail.
e Objective: Measure
at 25°C - 50°C.
e Method: Isothermal Knudsen Effusion Mass Spectrometry (KEMS).

o Causality: The rate of mass loss through a microscopic orifice in a vacuum is directly
proportional to vapor pressure.

e Equation:
o Where

is mass loss,
is orifice area, and

is molar mass.

Visualizing the Prediction Workflow

The following diagram illustrates the logical pathway from chemical structure to validated
property data, highlighting the decision nodes between prediction and experimentation.

. . Predicted VP (25°C):
Antoine Extrapolation ~1.1e-5 mmHg

Verify Thermal Stabilit

Tetradecyl Isobutyrate Structural | Decomposition Joback Model Overestimation Error Homology Correction Predicted BP:
(C18H3602) (Groups: CH3, CH2, CO0) (Uncorrecte d) (Anchor: Isopropyl Myristate) 335-345°C

Experimental Validation
(TGA/ Knudsen)

Click to download full resolution via product page

Figure 1: Workflow for predictive physicochemical profiling, moving from structural analysis to
corrected modeling and experimental validation.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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